Ethanol, 2-(diethylamino)-, benzoate (salt)
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Overview
Description
Ethanol, 2-(diethylamino)-, benzoate (salt) is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a diethylamino group attached to the ethanol moiety, which is further esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(diethylamino)-, benzoate (salt) typically involves the esterification of 2-(diethylamino)ethanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of ethanol, 2-(diethylamino)-, benzoate (salt) can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(diethylamino)-, benzoate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and diethylaminoethanol.
Reduction: 2-(diethylamino)ethanol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-(diethylamino)-, benzoate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and other therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethanol, 2-(diethylamino)-, benzoate (salt) involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the benzoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A precursor in the synthesis of ethanol, 2-(diethylamino)-, benzoate (salt).
Diethylamino hydroxybenzoyl hexyl benzoate: A compound with similar structural features but different applications, primarily used as a UV filter in sunscreens.
N,N-Diethylethanolamine: Another related compound used in various chemical syntheses.
Uniqueness
Ethanol, 2-(diethylamino)-, benzoate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
68052-36-8 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
benzoic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C7H6O2.C6H15NO/c8-7(9)6-4-2-1-3-5-6;1-3-7(4-2)5-6-8/h1-5H,(H,8,9);8H,3-6H2,1-2H3 |
InChI Key |
HJCAIQANKIFKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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